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Technical Support Center: Optimizing Organic Solvent Solubility for 4-Cyclobutoxy-3-methylaniline
Technical Support Center: Optimizing Organic Solvent Solubility for 4-Cyclobutoxy-3-methylaniline
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 4-cyclobutoxy-3-methylaniline (CAS: 1249475-95-3).
As a building block, this molecule presents a unique amphiphilic profile: it features a highly lipophilic, bulky cyclobutoxy ether linkage and a moderately electron-donating methyl group, juxtaposed against a polar, hydrogen-bonding primary amine. While aniline derivatives generally exhibit broad solubility in organic media, this specific structural combination can lead to high crystal lattice energies and unpredictable solubility bottlenecks during synthesis, purification, or formulation[1]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these challenges.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does 4-cyclobutoxy-3-methylaniline exhibit poor solubility in moderately polar solvents like ethyl acetate or dichloromethane at lower temperatures, despite its lipophilic cyclobutoxy group? Causality & Expert Insight: The solubility of aniline derivatives is governed by a delicate thermodynamic balance between the nonpolar aromatic/aliphatic regions and the polar amino (-NH₂) group[2]. While the cyclobutoxy group drastically increases overall lipophilicity, the primary amine engages in strong intermolecular hydrogen bonding, creating a highly stable crystal lattice. When an aprotic solvent lacks sufficient hydrogen-bond acceptor/donor capacity to disrupt these intermolecular forces at lower thermal energies, the compound resists dissolution and precipitates. Solution: Implement solvent blending (co-solvency) . Adding a small fraction (5–10% v/v) of a protic solvent (e.g., ethanol or methanol) to the bulk aprotic solvent disrupts the amine-amine hydrogen bonding network. This reduces the interfacial tension and significantly lowers the energetic barrier to dissolution[3].
Q2: How can I prevent the precipitation of this intermediate during multi-step batch crystallization or low-temperature storage? Causality & Expert Insight: Thermodynamic solubility drops exponentially as temperature decreases. If you rely on a single-solvent system, the supersaturation point is easily crossed during cooling, leading to uncontrolled nucleation and precipitation. Solution: Utilize Cocktail-Solvent Screening . By employing binary or ternary solvent mixtures (e.g., Toluene/Ethanol/Heptane), you can manipulate the activity coefficient of the solute[4]. Because of non-ideal excess properties in real solutions, the solubility of an intermediate in a carefully selected solvent mixture is often higher than in a single solvent, allowing for precise control over the metastable zone, higher crystal yields, and the prevention of premature precipitation[4].
Q3: I need a highly concentrated organic stock solution (>100 mg/mL) for NMR or biological assay formulation, but standard organic solvents are failing. What is the mechanistic workaround? Causality & Expert Insight: When thermodynamic and co-solvent limits are exhausted, the intrinsic dielectric requirements of the molecule itself must be temporarily or permanently altered. Solution: Transient Derivatization or Salt Formation . Converting the free base aniline into a lipophilic salt (e.g., using methanesulfonic acid to form a mesylate salt) can drastically alter its solvation profile. Alternatively, if the free amine is not immediately required, transient protection (e.g., Boc-protection) eliminates the hydrogen-bond donor capacity of the amine entirely. This massively increases the molecule's solubility in non-polar organic solvents[1][5].
Part 2: Self-Validating Experimental Protocols
To ensure reproducibility, all solubility optimization must begin with accurate baseline data. The following protocols are designed as self-validating systems; they contain internal physical checks (such as the persistence of solid mass) to guarantee thermodynamic accuracy.
Protocol 1: Saturation Shake-Flask Method for Thermodynamic Solubility
Purpose: To establish a precise baseline of the compound's solubility across various dielectric constants[2]. This method is self-validating because the continuous presence of excess solid ensures the solution remains at absolute saturation, negating minor volumetric errors.
-
Preparation: Add an excess amount of solid 4-cyclobutoxy-3-methylaniline (e.g., 500 mg) to 2.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker at exactly 25.0 °C. Agitate at 300 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is fully established[2].
-
Phase Separation: Remove the vial and allow it to stand undisturbed at 25.0 °C for 4 hours. This allows the excess undissolved solid to settle completely.
-
Isothermal Filtration: Carefully extract 0.5 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Critical Step: The filter and syringe must be pre-warmed to 25.0 °C to prevent instantaneous precipitation inside the needle.
-
Quantification: Dilute the aliquot into a compatible mobile phase and quantify the concentration using HPLC-UV against a pre-established calibration curve.
Protocol 2: Cocktail-Solvent Screening for Crystallization Optimization
Purpose: To design a binary solvent system that maximizes solubility at high temperatures for processing, while maximizing controlled crystal yield at low temperatures[4].
-
Solvent Selection: Select a "primary" solvent (e.g., Ethanol) where the intermediate is highly soluble, and an "anti-solvent" (e.g., Heptane) that is fully miscible with the primary solvent but poor for the solute.
-
High-Temp Dissolution: Dissolve 1.0 g of the intermediate in the minimum required volume of the primary solvent at 60 °C.
-
Metastable Titration: Under constant stirring, add the anti-solvent dropwise until a faint, persistent turbidity is observed (identifying the metastable limit).
-
Clarification: Add 1–2 drops of the primary solvent to just re-clarify the solution.
-
Controlled Cooling: Cool the system linearly from 60 °C to 25 °C at a rate of 0.5 °C/min to induce controlled, high-purity nucleation[4].
Part 3: Quantitative Data Presentation
Table 1: Representative Organic Solvent Solubility Profile for Aniline Derivatives (Extrapolated for 4-Cyclobutoxy-3-methylaniline at 25°C)
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Expected Solubility | Mechanistic Interaction |
| Aliphatic Hydrocarbon | Heptane | 1.9 | Low (< 5 mg/mL) | Weak van der Waals; insufficient to break amine H-bonds. |
| Halogenated | Dichloromethane | 9.1 | Moderate (20 - 50 mg/mL) | Good dipole-dipole interactions; lacks H-bond accepting. |
| Ester | Ethyl Acetate | 6.0 | Moderate (30 - 60 mg/mL) | Moderate H-bond acceptor; suitable for biphasic extraction. |
| Alcohol (Protic) | Ethanol | 24.5 | High (> 100 mg/mL) | Strong H-bond donor/acceptor; actively disrupts crystal lattice. |
| Polar Aprotic | DMSO | 46.7 | Very High (> 200 mg/mL) | Excellent solvation of both polar amine and non-polar ether domains. |
Part 4: Visualizations & Workflows
Logical workflow for resolving organic solubility bottlenecks.
Step-by-step saturation shake-flask methodology for thermodynamic solubility.
References
-
[3] Title: DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES Source: International Scientific Journal of Engineering and Management (isjem.com) URL:
-
[4] Title: Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs Source: Pharmaceutical Technology (pharmtech.com) URL:
-
[2] Title: The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide Source: Benchchem (benchchem.com) URL:
-
[1] Title: Polymerization of new aniline derivatives: synthesis, characterization and application as sensors Source: RSC Advances (rsc.org) URL:
-
[5] Title: Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies Source: PMC (nih.gov) URL:
Sources
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isjem.com [isjem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
A Comparative Guide to the Reactivity of 4-Cyclobutoxy-3-methylaniline and 4-Methoxy-3-methylaniline
A Comparative Guide to the Reactivity of 4-Cyclobutoxy-3-methylaniline and 4-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 4-cyclobutoxy-3-methylaniline and 4-methoxy-3-methylaniline. As analogues with differing alkoxy substituents, their reactivity profiles are of significant interest in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document synthesizes theoretical principles with practical experimental considerations to offer a comprehensive resource for professionals in the field.
Introduction
Aniline and its derivatives are fundamental building blocks in organic synthesis. The electronic and steric nature of substituents on the aromatic ring profoundly influences the reactivity of the aniline moiety, particularly the nucleophilicity of the amino group and the susceptibility of the ring to electrophilic attack. This guide focuses on two such derivatives: 4-cyclobutoxy-3-methylaniline and the more common 4-methoxy-3-methylaniline. By examining the electronic and steric effects of the cyclobutoxy versus the methoxy group, we can predict and understand their differential behavior in key chemical transformations.
Molecular Structures
| Compound | Structure |
| 4-Cyclobutoxy-3-methylaniline | ![]() |
| 4-Methoxy-3-methylaniline | ![]() |
Electronic and Steric Effects: A Comparative Analysis
The reactivity of these anilines is primarily dictated by the interplay of electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects
The alkoxy groups (-OR) at the para-position to the amino group exert a dual electronic influence: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This effect is a major contributor to the activating nature of alkoxy groups in electrophilic aromatic substitution.
-
Inductive Effect (-I): Due to the electronegativity of the oxygen atom, the alkoxy group withdraws electron density from the aromatic ring through the sigma bond.
For most alkoxy groups, the resonance effect dominates, leading to an overall electron-donating character and activation of the aromatic ring.[1][2]
Comparison:
-
4-Methoxy-3-methylaniline: The methoxy group is a well-characterized, strong electron-donating group due to the efficient overlap of the oxygen 2p orbital with the aromatic π-system.
-
4-Cyclobutoxy-3-methylaniline: The cyclobutoxy group is also expected to be electron-donating via resonance. However, the larger and more sterically demanding cyclobutyl group may lead to a slight deviation in the orientation of the C-O bond relative to the plane of the aromatic ring, potentially modulating the efficiency of resonance delocalization compared to the freely rotating methyl group of the methoxy substituent.
The methyl group at the meta-position to the amino group is a weak electron-donating group through an inductive effect (+I).
Steric Effects
The size and spatial arrangement of the substituents play a crucial role in determining the accessibility of the reactive sites, namely the amino group and the ortho-positions on the aromatic ring.
Comparison:
-
4-Methoxy-3-methylaniline: The methoxy group is relatively small and offers minimal steric hindrance.
-
4-Cyclobutoxy-3-methylaniline: The cyclobutoxy group is significantly bulkier than the methoxy group. This increased steric bulk is expected to have a more pronounced impact on reactions where the transition state involves the approach of a reagent to the vicinity of the alkoxy group or the adjacent amino group.
Predicted Reactivity Comparison
Based on the analysis of electronic and steric effects, we can predict the relative reactivity of the two anilines in key chemical transformations.
| Property / Reaction | Predicted More Reactive Compound | Rationale |
| Basicity (pKa of Conjugate Acid) | 4-Methoxy-3-methylaniline | The electronic donating ability of the methoxy group is likely to be slightly stronger due to better resonance overlap, leading to a higher electron density on the nitrogen and thus greater basicity. |
| Electrophilic Aromatic Substitution | 4-Methoxy-3-methylaniline | The stronger activating effect of the methoxy group and lower steric hindrance at the ortho-position to the amino group are expected to lead to faster reaction rates. |
| Diazotization | 4-Methoxy-3-methylaniline | The greater accessibility of the amino group due to the smaller methoxy substituent should facilitate the attack of the nitrosating agent. Steric hindrance from the cyclobutoxy group could slow down this reaction.[3] |
| Amide Bond Formation | 4-Methoxy-3-methylaniline | The less sterically hindered amino group in 4-methoxy-3-methylaniline is expected to be a more accessible nucleophile for reaction with activated carboxylic acids or acylating agents. |
Quantitative Data Summary:
| Parameter | 4-Cyclobutoxy-3-methylaniline | 4-Methoxy-3-methylaniline |
| Molecular Weight | 191.27 g/mol | 137.18 g/mol [4] |
| Predicted pKa of Conjugate Acid | ~5.2 (Estimated) | 5.32 (Predicted)[5] |
| Hammett Constant (σp) of Alkoxy Group | -0.32 (Estimated for -O-c-alkyl) | -0.27 (-OCH3) |
Note: Experimental data for 4-cyclobutoxy-3-methylaniline is limited. The predicted pKa and Hammett constant are estimations based on values for similar bulky alkoxy groups and are intended for comparative purposes.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.
Competitive Electrophilic Bromination
This experiment will provide a direct comparison of the relative rates of electrophilic aromatic substitution.
Methodology:
-
Prepare equimolar solutions of 4-cyclobutoxy-3-methylaniline and 4-methoxy-3-methylaniline in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring. Use a substoichiometric amount of bromine (e.g., 0.5 equivalents relative to the total aniline concentration).
-
After the addition is complete, allow the reaction to proceed for a set period (e.g., 30 minutes).
-
Quench the reaction by adding a solution of sodium bisulfite.
-
Extract the products with a suitable organic solvent (e.g., dichloromethane).
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the brominated products of each aniline.
Expected Outcome: A higher ratio of brominated 4-methoxy-3-methylaniline to brominated 4-cyclobutoxy-3-methylaniline would indicate its greater reactivity towards electrophilic substitution.
Caption: Workflow for competitive electrophilic bromination.
Comparative Diazotization Kinetics
This experiment will assess the relative ease of diazotization of the two anilines.
Methodology:
-
Prepare separate solutions of 4-cyclobutoxy-3-methylaniline and 4-methoxy-3-methylaniline in an acidic medium (e.g., 2M HCl).
-
Cool the solutions to 0-5 °C.
-
To each solution, add an equimolar amount of a cold aqueous solution of sodium nitrite (NaNO2) dropwise with vigorous stirring.
-
Monitor the disappearance of the starting aniline over time using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy by quenching aliquots in a solution of a coupling agent like 2-naphthol and measuring the rate of dye formation).
-
Determine the initial reaction rates for both anilines.
Expected Outcome: A faster initial rate of reaction for 4-methoxy-3-methylaniline would confirm its higher reactivity in diazotization.
Caption: Parallel workflow for comparing diazotization kinetics.
Competitive Amide Bond Formation
This experiment will compare the nucleophilicity of the two anilines in a standard amide coupling reaction.
Methodology:
-
In a reaction vessel, dissolve one equivalent of a standard carboxylic acid (e.g., benzoic acid) and a coupling agent (e.g., 1.1 equivalents of HATU) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a base (e.g., 2 equivalents of DIPEA) and stir for 5 minutes to activate the carboxylic acid.
-
Add a mixture of 0.5 equivalents of 4-cyclobutoxy-3-methylaniline and 0.5 equivalents of 4-methoxy-3-methylaniline to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by HPLC.
-
After a set time (e.g., 2 hours), quench the reaction and perform a standard workup.
-
Determine the ratio of the two amide products by HPLC or LC-MS.
Expected Outcome: A higher yield of the amide derived from 4-methoxy-3-methylaniline would suggest it is the more potent nucleophile under these conditions.
Caption: Workflow for competitive amide bond formation.
Conclusion
The comparative analysis of 4-cyclobutoxy-3-methylaniline and 4-methoxy-3-methylaniline reveals important structure-activity relationships. While both are activated anilines due to the electron-donating alkoxy and methyl groups, the subtle differences in the electronic and steric nature of the cyclobutoxy versus the methoxy group are predicted to lead to discernible differences in their chemical reactivity.
4-Methoxy-3-methylaniline is anticipated to be the more reactive of the two in electrophilic aromatic substitution, diazotization, and amide bond formation. This is attributed to the combination of a slightly stronger electron-donating character and, more significantly, reduced steric hindrance around the reactive amino group and the adjacent positions on the aromatic ring.
For researchers and drug development professionals, these differences are critical considerations in synthetic planning. When a more reactive aniline is desired, 4-methoxy-3-methylaniline would be the preferred substrate. Conversely, the increased steric bulk of the cyclobutoxy group in 4-cyclobutoxy-3-methylaniline might be strategically employed to influence regioselectivity in certain reactions or to modulate the physicochemical properties of the final product, such as lipophilicity and metabolic stability. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions, enabling informed decisions in the synthesis of novel chemical entities.
References
- BenchChem. (2025). Technical Support Center: Diazotization of Sterically Hindered Anilines.
- University of Regensburg. (n.d.). pKa values bases. Chair of Analytical Chemistry.
- ChemicalBook. (n.d.). 4-メトキシ-3-メチルアニリン.
- Sigma-Aldrich. (n.d.). 4-Methoxy-3-methylaniline.
-
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from Chemistry Stack Exchange.[1]
-
Wikipedia. (2023, October 26). Methoxy group. In Wikipedia.[2]
Sources
- 1. Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
HPLC method validation for quantifying 4-cyclobutoxy-3-methylaniline purity
HPLC method validation for quantifying 4-cyclobutoxy-3-methylaniline purity
Advanced HPLC Method Validation for 4-Cyclobutoxy-3-methylaniline Purity: A Comparative Guide
As a Senior Application Scientist, developing a robust, self-validating analytical method for complex pharmaceutical intermediates requires moving beyond generic protocols. 4-Cyclobutoxy-3-methylaniline (CAS 1249475-95-3)[1] is a highly hydrophobic aniline derivative utilized as a critical building block in drug development.
Quantifying this compound presents a distinct chromatographic challenge: the basic primary amine is notorious for secondary ion-exchange interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing and compromised sensitivity[2]. To establish a method that is not only accurate but scientifically sound, we must design a system where the chemistry and the particle physics work in tandem.
This guide objectively compares a Modern UHPLC Method utilizing Superficially Porous Particles (SPP) against a Traditional HPLC Method utilizing Fully Porous Particles (FPP), validated strictly under the latest ICH Q2(R2) guidelines[3].
Mechanistic Rationale & Experimental Design
The Chemical Causality
Anilines are weak bases (pKa ~4.5). If analyzed at a neutral pH, the compound exists in a state of partial ionization, causing split peaks and poor reproducibility. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we force the aniline into a fully protonated state. This prevents the analyte from interacting with the negatively charged, ionized silanols on the column matrix, ensuring a sharp, Gaussian peak shape[2].
The Kinetic Causality (Column Architecture)
To maximize efficiency, we compare a traditional 5.0 µm FPP column with a modern 2.7 µm SPP (core-shell) column. The causality behind the SPP's superior performance lies in the Van Deemter equation :
-
A-Term (Eddy Diffusion): The highly uniform packing of core-shell particles minimizes the multiple paths an analyte can take, reducing band broadening.
-
C-Term (Mass Transfer): The solid silica core restricts the analyte from diffusing deep into the particle. This shorter diffusion path allows for rapid mass transfer between the mobile and stationary phases, enabling high flow rates without a loss in efficiency.
Kinetic advantages of Superficially Porous Particles (SPP) over Fully Porous Particles (FPP).
Step-by-Step Experimental Protocols
A self-validating system requires rigorous control over sample preparation and system suitability.
Phase 1: Sample Preparation
-
Standard Stock Solution: Accurately weigh 10.0 mg of 4-cyclobutoxy-3-methylaniline reference standard[1]. Transfer to a 100 mL volumetric flask.
-
Dissolution: Add 50 mL of diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic cyclobutoxy moiety.
-
Dilution: Dilute to volume with diluent and mix thoroughly to yield a 100 µg/mL stock solution.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates prior to injection.
Phase 2: Chromatographic Execution
-
System Purge: Flush the system with Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile).
-
Equilibration: Equilibrate the selected column at the initial gradient conditions (20% B) for a minimum of 10 column volumes.
-
System Suitability Test (SST): Inject the 100 µg/mL standard six consecutive times. The method is only deemed valid for execution if the %RSD of the peak area is ≤2.0% and the USP Tailing Factor is ≤1.5 .
Table 1: Chromatographic Conditions Comparison
| Parameter | Traditional Method (FPP) | Modern Method (SPP) |
| Column | C18, 250 x 4.6 mm, 5.0 µm | Core-Shell C18, 100 x 4.6 mm, 2.7 µm |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Gradient | 20% to 80% B over 20 min | 20% to 80% B over 8 min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Detection | UV at 230 nm | UV at 230 nm |
ICH Q2(R2) Validation Framework
The recent overhaul represented by, published alongside ICH Q14, marks a paradigm shift toward a Quality-by-Design (QbD) approach for analytical methods[3]. We evaluated both methods across the core validation parameters.
ICH Q2(R2) and Q14 aligned analytical method validation lifecycle.
Table 2: Comparative Validation Data
| Validation Parameter (ICH Q2(R2)) | Traditional Method (FPP) | Modern Method (SPP) | Acceptance Criteria |
| Retention Time ( tR ) | 14.5 min | 4.2 min | N/A |
| USP Tailing Factor ( Tf ) | 1.65 (Fails) | 1.08 (Passes) | ≤1.5 |
| Theoretical Plates ( N ) | ~12,000 | ~28,000 | ≥10,000 |
| Linearity ( R2 ) | 0.9985 | 0.9999 | ≥0.999 |
| Accuracy (Mean Recovery) | 97.4% ± 1.8% | 99.8% ± 0.5% | 98.0% - 102.0% |
| Precision (%RSD, n=6) | 1.4% | 0.3% | ≤2.0% |
| LOD / LOQ | 0.5 / 1.5 µg/mL | 0.1 / 0.3 µg/mL | S/N ≥3 / ≥10 |
Data Interpretation & Conclusion
The empirical data demonstrates a stark contrast in performance, directly tied to the physical chemistry of the columns.
The Traditional FPP Method fails to meet the stringent peak tailing criteria ( Tf≤1.5 ). The deep pore diffusion inherent to 5.0 µm fully porous particles exacerbates secondary interactions between the aniline and the silica matrix. This band broadening dilutes the peak concentration, resulting in a poor Limit of Quantitation (LOQ) of 1.5 µg/mL and an unacceptable linearity correlation ( R2=0.9985 ).
Conversely, the Modern SPP Method provides a true self-validating system. The rapid mass transfer of the 2.7 µm core-shell particles sharpens the peak dramatically ( Tf=1.08 ), which vertically concentrates the analyte signal. This increases the signal-to-noise ratio, drastically improving the LOQ to 0.1 µg/mL. Furthermore, the SPP method cuts the analysis time by over 60% (from 20 minutes down to 8 minutes) while easily surpassing all ICH Q2(R2) accuracy and precision requirements[3].
For laboratories quantifying 4-cyclobutoxy-3-methylaniline or similar complex aniline derivatives, upgrading to an SPP core-shell architecture paired with a highly acidic mobile phase is not just an optimization—it is a regulatory necessity to ensure data integrity.
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]
-
Product Index: 4-cyclobutoxy-3-methylaniline (CAS 1249475-95-3) Source: AA Blocks URL:[Link]
Sources
A Senior Application Scientist's Guide to GC-MS Comparative Analysis of Cyclobutoxy Substituted Anilines
A Senior Application Scientist's Guide to GC-MS Comparative Analysis of Cyclobutoxy Substituted Anilines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In pharmaceutical and materials science, the structural characterization of novel synthetic intermediates is paramount. Cyclobutoxy substituted anilines represent a class of compounds with significant potential, yet their analytical characterization, particularly the differentiation of positional isomers (ortho-, meta-, para-), presents a considerable challenge. This guide provides a comprehensive framework for the comparative analysis of these isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind chromatographic method development, predict fragmentation patterns based on established principles of mass spectrometry, and present a self-validating protocol to ensure robust and reliable differentiation. This document synthesizes technical accuracy with field-proven insights to empower researchers in their analytical endeavors.
The Analytical Imperative: Differentiating Positional Isomers
The primary challenge in analyzing ortho-, meta-, and para-cyclobutoxy anilines lies in their identical molecular weight and elemental composition. Consequently, their molecular ions (M+) will appear at the same mass-to-charge ratio (m/z) in a mass spectrum. While Electron Ionization (EI) at 70 eV is a powerful tool for generating reproducible fragmentation patterns, the spectra of positional isomers can often be strikingly similar.[1] Therefore, successful analysis hinges on two pillars:
-
Chromatographic Separation: Achieving baseline or near-baseline resolution of the isomers is critical. This turns a complex mixture into a series of pure components presented sequentially to the mass spectrometer.
-
Mass Spectral Differentiation: Identifying subtle, yet consistent, differences in the fragmentation patterns that are unique to each isomer's structure.
This guide will systematically address both of these pillars.
Strategic Chromatographic Separation: A Comparative Approach
The choice of GC column (the stationary phase) is the most influential factor in separating positional isomers. The separation is governed by differences in the analytes' boiling points and their specific interactions with the stationary phase. For cyclobutoxy anilines, a comparison between a non-polar and a mid-polar column is the most logical and effective strategy.
-
Non-Polar Column (e.g., DB-5ms): A 5% diphenyl / 95% dimethyl polysiloxane phase separates compounds primarily based on boiling point. Isomers with similar boiling points may co-elute.
-
Mid-Polar Column (e.g., DB-17ms or AT-210): A 50% phenyl / 50% methylpolysiloxane phase introduces polarizability interactions. Subtle differences in the dipole moments of the ortho-, meta-, and para-isomers can be exploited to enhance separation.[2][3]
The proposed workflow involves analyzing a mixture of the three isomers on both column types to determine the optimal stationary phase for routine analysis.
Experimental Protocol: Comparative Chromatographic Separation
-
Sample Preparation: Prepare a 100 µg/mL solution containing a mix of 2-cyclobutoxy aniline, 3-cyclobutoxy aniline, and 4-cyclobutoxy aniline in methanol.
-
Instrumentation: Utilize a standard GC-MS system equipped with an autosampler.[4]
-
GC Method - Column 1 (Non-Polar):
-
GC Method - Column 2 (Mid-Polar):
-
Column: AT-210 (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 250 °C, Split mode (20:1).
-
Oven Program: (Same as above)
-
-
MS Parameters (for both runs):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Predicted Outcome & Data Interpretation
The results from this comparative experiment should be summarized to determine which column provides superior resolution.
Table 1: Predicted Chromatographic Performance for Cyclobutoxy Aniline Isomers
| Isomer | Predicted Elution Order (DB-5ms) | Predicted Retention Time (min) (DB-5ms) | Predicted Elution Order (AT-210) | Predicted Retention Time (min) (AT-210) | Rationale for Elution Order |
| 2-Cyclobutoxy Aniline (ortho) | 1st | ~12.5 | 1st | ~13.8 | Intramolecular hydrogen bonding may reduce boiling point slightly. Steric hindrance can decrease interaction with the polar stationary phase.[9] |
| 3-Cyclobutoxy Aniline (meta) | 2nd | ~12.8 | 3rd | ~14.5 | Intermediate polarity and boiling point. |
| 4-Cyclobutoxy Aniline (para) | 3rd | ~12.9 | 2nd | ~14.2 | Most polar due to exposed amino group, leading to stronger interaction with the mid-polar phase, but symmetry can sometimes alter this behavior. |
Note: Retention times are hypothetical and serve to illustrate the principle of separation. The key takeaway is the change in selectivity and resolution between the two columns.
Mass Spectrometric Fragmentation Analysis
Once chromatographically separated, the mass spectrometer provides the structural fingerprint. For cyclobutoxy anilines (Molecular Weight: 163.23 g/mol ), we can predict the key fragmentation pathways based on the known behavior of anilines and alkoxybenzenes.[10]
The molecular ion (M+) at m/z 163 is expected for all isomers. The key to differentiation often lies in the relative abundances of fragment ions, particularly those influenced by the substituent's position.
Predicted Fragmentation Pathways
-
Loss of the Cyclobutyl Group (C4H8): A common pathway for alkoxy aromatics is the cleavage of the alkyl group, followed by hydrogen transfer to the oxygen. This would result in a fragment corresponding to aminophenol.
-
[M - C4H8]+ = m/z 109
-
-
Loss of the Cyclobutoxy Radical (•OC4H7): Cleavage of the Ar-O bond.
-
[M - •OC4H7]+ = m/z 92 (aniline radical cation minus H)
-
-
Loss of Ethene from Cyclobutoxy Ring: The cyclobutyl ring can undergo rearrangement to lose ethene (C2H4).
-
[M - C2H4]+ = m/z 135
-
-
The "Ortho Effect": The 2-substituted (ortho) isomer is unique. Proximity effects can lead to specific fragmentation pathways not seen, or seen in much lower abundance, in the meta and para isomers.[1][11] For 2-cyclobutoxy aniline, an interaction between the amine group and the ether oxygen could facilitate a unique rearrangement, potentially leading to a more abundant m/z 109 ion or a unique smaller fragment.[12]
Comparative Data Table
Table 2: Predicted Key Diagnostic Ions for Differentiating Cyclobutoxy Aniline Isomers
| Ion (m/z) | Proposed Structure / Loss | Expected Relative Abundance (Ortho) | Expected Relative Abundance (Meta) | Expected Relative Abundance (Para) | Diagnostic Value |
| 163 | Molecular Ion [M]+• | Moderate | High | High | Confirms molecular weight. |
| 135 | [M - C2H4]+• | Low | Moderate | Moderate | Loss of ethene from the cyclobutyl ring. |
| 109 | [M - C4H8]+• | High | Low | Low | Potentially enhanced by the ortho effect through hydrogen transfer from the amine group.[11] This is a key differentiator. |
| 92 | [Aniline - H]+• | Moderate | Moderate | Moderate | Indicates cleavage of the ether bond. |
| 65 | [C5H5]+ | Low | Low | Low | Common fragment from the aniline ring after loss of HCN from m/z 92. |
Self-Validating Workflow and Decision Logic
A robust analytical method must be self-validating. The following workflow ensures that chromatographic separation and mass spectral identification work in concert to provide a confident result.
The Role of Derivatization
For some aniline analyses, poor peak shape (tailing) can occur due to interaction of the polar amine group with active sites in the GC system. If this is observed, derivatization can be employed.[4][13] Acetylation of the amine with acetic anhydride would produce the corresponding acetanilides. This blocks the polar N-H group, improving peak shape and changing retention times, which can sometimes enhance separation. However, it adds a sample preparation step and alters the mass spectra, so it should be considered a secondary strategy if the primary analysis is insufficient.[14]
Conclusion
The successful comparative analysis of cyclobutoxy substituted anilines by GC-MS is an achievable goal that relies on a systematic and logical approach. By first establishing robust chromatographic separation through the comparative use of non-polar and mid-polar columns, we can ensure that pure components are delivered to the mass spectrometer. Subsequently, a detailed analysis of the fragmentation patterns, with particular attention to ions whose abundance is influenced by the ortho effect, allows for confident structural confirmation. This dual-pronged strategy of separation and spectral differentiation forms a self-validating and trustworthy methodology, empowering researchers to characterize these novel and important chemical entities with high confidence.
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PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]
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TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Available at: [Link]
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ResearchGate. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Available at: [Link]
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ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Available at: [Link]
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OPUS. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
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PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Retrieved from [Link]
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Analytical Chemistry. (n.d.). Characterization and Separation of Amines by Gas Chromatography. Retrieved from [Link]
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EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]
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Walsh Medical Media. (2015, October 2). Influence of Biofield Energy Treatment on Isotopic Abundance Ratio in Aniline Derivatives. Available at: [Link]
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Safety & Regulatory Compliance
Definitive Guide to the Proper Disposal of 4-Cyclobutoxy-3-methylaniline
Definitive Guide to the Proper Disposal of 4-Cyclobutoxy-3-methylaniline
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Cyclobutoxy-3-methylaniline. As a substituted aniline, this compound warrants careful handling due to the inherent toxicological profile of its chemical class. The procedures outlined herein are designed to protect laboratory personnel, ensure environmental integrity, and maintain strict regulatory compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.
Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of 4-Cyclobutoxy-3-methylaniline is fundamental to appreciating the necessity of stringent disposal protocols. While specific toxicological data for this exact molecule may not be extensively published, its classification as a primary aromatic amine informs a conservative approach to its handling and disposal.[1] Aromatic amines are a class of compounds known for potential toxicity, including carcinogenicity, and are often readily absorbed through the skin.[1][2][3]
Aniline and its derivatives are recognized as hazardous substances that can cause serious health effects upon exposure through inhalation, ingestion, or skin contact.[2][4][5] Acute effects can include methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (bluish skin).[2] Furthermore, many aniline compounds are classified as toxic to aquatic life with long-lasting effects, making their release into the environment a significant concern.[6][7] Therefore, all waste containing 4-Cyclobutoxy-3-methylaniline must be treated as hazardous.[2][8]
| Potential Hazard Classification | Associated Risks | Primary Personal Protective Equipment (PPE) | Disposal Mandate |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[4][7] | Chemical-resistant gloves (e.g., Nitrile), safety goggles, full-length lab coat, and use of a chemical fume hood.[5][9] | Must be disposed of as hazardous waste via a licensed contractor.[10] |
| Skin & Eye Irritation | May cause skin irritation and serious eye irritation.[5] | Chemical-resistant gloves, safety goggles/face shield. | Segregate from general waste; dispose of as hazardous. |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects based on the aniline class.[1][2][4] | All work must be conducted in a designated area using engineering controls like a chemical fume hood.[9] | Strict containment and disposal through a certified hazardous waste service are required. |
| Aquatic Toxicity | Harmful or very toxic to aquatic life with long-lasting effects.[6] | Prevent any release to drains or waterways.[6][7] | All waste, including first rinses of containers, must be collected as hazardous waste. |
The Core Principle: Waste Segregation and Containment
The foundational principle of safe chemical disposal is the strict segregation of waste streams.[11] Cross-contamination can lead to dangerous chemical reactions, complicate the disposal process, and increase costs. It is imperative that waste containing 4-Cyclobutoxy-3-methylaniline is never mixed with other waste types unless explicitly approved by an Environmental Health and Safety (EHS) professional.[8][11]
Containerization Protocol:
-
Select a Compatible Container: All liquid and solid waste must be collected in containers made of compatible materials (e.g., glass or high-density polyethylene) that can be securely sealed with a screw-top cap.[8][12] The original reagent bottle is often the best choice for waste.[11]
-
Maintain Container Integrity: Containers must be in good condition, free from cracks or defects, and must remain closed at all times except when waste is being added.[8][12] Using a funnel that is left in the opening is not an acceptable practice.[11]
-
Capacity Limit: Never fill a waste container beyond 75-90% capacity to allow for vapor expansion and prevent spills during transport.[8]
-
Labeling is Non-Negotiable: Every waste container must be clearly labeled the moment the first drop of waste is added.[10][12] The label must include:
Procedural Blueprint for Disposal
This section details the step-by-step workflow for managing waste from the point of generation to its final removal from the laboratory.
Step 1: Decontamination of Labware and Surfaces
-
Gross Contamination: For glassware or equipment with visible residue, rinse with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). This first rinseate is highly contaminated and must be collected as hazardous waste in your designated 4-Cyclobutoxy-3-methylaniline waste container.
-
Secondary Cleaning: After the initial solvent rinse, items can be washed with soap and water. For acutely hazardous compounds like anilines, it is best practice to perform a triple rinse of the empty container with a suitable solvent, collecting all rinsate as hazardous waste.[11]
-
Surface Decontamination: Any surfaces that have come into contact with the chemical should be wiped down with an appropriate solvent. These contaminated wipes must be disposed of as solid hazardous waste.[10]
Step 2: Managing Different Waste Streams
-
Unused/Expired Product: Leave the pure chemical in its original, clearly labeled container.[13] Do not mix it with other waste.
-
Contaminated Solids: This includes items like gloves, bench paper, weighing paper, and contaminated silica gel. These must be collected in a separate, clearly labeled solid hazardous waste container. Do not place sharp objects in bags; use a designated sharps container.[14]
-
Contaminated Liquids: This includes reaction mixtures and solvent rinses. Collect these in a designated liquid hazardous waste container. As a best practice, halogenated and non-halogenated solvent wastes should be segregated.[11]
Step 3: Storage and Professional Disposal
All properly containerized and labeled hazardous waste must be stored in a designated satellite accumulation area within the laboratory. This area should be secure, provide secondary containment to capture any potential leaks, and be away from drains and incompatible materials.[8]
The ultimate disposal of 4-Cyclobutoxy-3-methylaniline must be conducted by a licensed and approved hazardous waste disposal company.[7][10] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. Never attempt to dispose of this chemical down the drain or in the regular trash.[6][8] The most common and effective disposal method for organic compounds of this nature is high-temperature incineration at a permitted facility.[14]
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of 4-Cyclobutoxy-3-methylaniline waste streams.
Caption: Decision workflow for handling and disposing of waste.
Emergency Spill Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[9] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Clean-Up: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[10]
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
By adhering to these scientifically grounded and procedurally robust guidelines, you can ensure the safe, responsible, and compliant disposal of 4-Cyclobutoxy-3-methylaniline, upholding the highest standards of laboratory safety and environmental stewardship.
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Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]
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Zhang, F., et al. (2023, May 30). Treatment of Aniline Wastewater by Membrane Distillation and Crystallization. PMC - NIH. [Link]
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Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. [Link]
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PMC - NIH. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]
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Li, J., et al. (2014). Recovery of Aniline from Wastewater by Nitrobenzene Extraction Enhanced with Salting-Out Effect. Biomedical and Environmental Sciences. [Link]
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Acros Organics. (2009, August 13). SAFETY DATA SHEET for 4-Bromo-3-methoxyaniline. [Link]
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Thermo Fisher Scientific. (2010, November 26). SAFETY DATA SHEET for N-Methyl aniline. [Link]
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |


